molecular formula C12H17FN2O2 B6156511 tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate CAS No. 1093798-81-2

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

Cat. No. B6156511
CAS RN: 1093798-81-2
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate (TBAMFPC) is an organofluorine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBAMFPC is an important intermediate in the synthesis of a variety of compounds and has been used in a wide range of applications in the scientific and industrial fields. TBAMFPC has a unique combination of properties that make it a useful reagent for many different types of reactions.

Scientific Research Applications

Tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has been widely used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has also been used as a catalyst in the synthesis of polymers, as a ligand in coordination chemistry, and as a reagent in organic synthesis. Additionally, tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has been used as a reactant in the preparation of a variety of organofluorine compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with nucleophilic species. This is thought to be the primary mechanism by which tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is able to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate are not well understood. In general, tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is not considered to be toxic or to have any significant adverse effects. However, as with any chemical compound, it is important to use caution when working with tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate and to take all necessary safety precautions.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate in lab experiments has a number of advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a highly selective reagent, which makes it useful for a variety of different types of reactions. The main limitation of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is that it is a relatively unstable compound, and it can decompose over time.

Future Directions

The potential applications of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate are still being explored. Future research may focus on developing new methods for the synthesis of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate and its derivatives, as well as exploring its use as a catalyst in various reactions. Additionally, further research may be done to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects. Finally, further research may be done to explore the potential of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate as a replacement for other toxic or hazardous reagents.

Synthesis Methods

Tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl isocyanate with 3-(aminomethyl)-4-fluorophenol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and yields a white solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl N-(4-fluorophenyl)carbamate with formaldehyde and ammonium chloride in the presence of a reducing agent to form tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate.", "Starting Materials": [ "tert-butyl N-(4-fluorophenyl)carbamate", "formaldehyde", "ammonium chloride", "reducing agent" ], "Reaction": [ "Add formaldehyde and ammonium chloride to a solution of tert-butyl N-(4-fluorophenyl)carbamate in a suitable solvent.", "Add a reducing agent to the reaction mixture and stir at room temperature for a suitable period of time.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1093798-81-2

Product Name

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

Molecular Formula

C12H17FN2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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